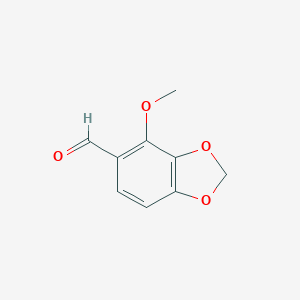

1,3-Benzodioxole-5-carboxaldehyde, 4-methoxy-

Description

1,3-Benzodioxole-5-carboxaldehyde, 4-methoxy- (commonly known as Piperonal; CAS 120-57-0) is a methoxy-substituted benzodioxole derivative characterized by a fused 1,3-benzodioxole ring system with a carboxaldehyde group at position 5 and a methoxy substituent at position 4 . This compound is of interest in medicinal chemistry due to its structural versatility and biological activity. Its synthesis often involves condensation or oxidation reactions, and it serves as a precursor for various heterocyclic derivatives with cytotoxic, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name |

4-methoxy-1,3-benzodioxole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-11-8-6(4-10)2-3-7-9(8)13-5-12-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOUVEYDKXFXWDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C1OCO2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90436632 | |

| Record name | 1,3-Benzodioxole-5-carboxaldehyde, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5779-99-7 | |

| Record name | 1,3-Benzodioxole-5-carboxaldehyde, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1,3-Benzodioxole-5-carboxaldehyde, 4-methoxy- is an organic compound with significant potential in various biological applications. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and features a benzodioxole structure characterized by a fused dioxole and benzene ring, along with a methoxy group and an aldehyde functional group. Its unique structure contributes to its diverse biological activities.

Synthesis Methods

1,3-Benzodioxole-5-carboxaldehyde, 4-methoxy- can be synthesized through various methods, including:

- Formylation of Dihydroapiol : This method employs SnCl4 as a catalyst, yielding the compound with high efficiency (90% yield) .

- Synthetic Routes for Derivatives : The compound serves as an intermediate for synthesizing methoxy-analogues of coenzymes Q .

Antioxidant and Anti-inflammatory Properties

Research indicates that derivatives of 1,3-benzodioxole-5-carboxaldehyde, 4-methoxy- exhibit notable antioxidant and anti-inflammatory properties. These activities are attributed to the compound's structural similarity to known antioxidants and anti-inflammatory agents .

Enzyme Inhibition

1,3-Benzodioxole derivatives have been studied for their inhibitory effects on enzymes such as:

- EZH1 and EZH2 : These enzymes are involved in epigenetic regulation and cancer progression. Inhibition of these enzymes by benzodioxole derivatives suggests potential applications in cancer therapy .

- α-Amylase : Some derivatives have shown significant inhibitory activity against α-amylase, which is crucial for carbohydrate metabolism. For instance, one derivative exhibited an IC50 value of 0.68 µM .

Study on Antidiabetic Activity

A study explored the antidiabetic potential of benzodioxole derivatives using a streptozotocin-induced diabetic mice model. The results indicated that specific compounds significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment . This highlights the therapeutic potential of these compounds in managing diabetes.

Bactericidal Activity

Another investigation focused on the bactericidal properties of related compounds against Microcystis aeruginosa. The study demonstrated that certain benzodioxole derivatives caused significant cell lysis and morphological changes in the bacteria, indicating their potential as biocontrol agents .

The mechanisms through which 1,3-benzodioxole-5-carboxaldehyde, 4-methoxy- exerts its biological effects include:

- Reactive Oxygen Species (ROS) Scavenging : The compound's antioxidant properties are believed to stem from its ability to scavenge ROS.

- Gene Expression Modulation : Exposure to related compounds has been shown to up-regulate genes associated with stress responses while down-regulating genes involved in cell division and photosynthesis in cyanobacteria .

Summary Table of Biological Activities

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C9H8O4

- Molecular Weight : 180.16 g/mol

- CAS Number : 5779-99-7

The compound features a unique benzodioxole structure that contributes to its biological activity and utility in synthesis.

Medicinal Chemistry

1,3-Benzodioxole-5-carboxaldehyde, 4-methoxy- has been identified as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its applications include:

- Alkaloid Synthesis : The compound serves as a precursor for the synthesis of several alkaloids, which are known for their therapeutic properties. For example, it plays a role in the preparation of compounds that exhibit antitumor activity against various cancer types, including breast and skin cancers .

- Pharmaceutical Intermediates : It is utilized in the manufacture of intermediates for drugs targeting neurological disorders and other conditions due to its ability to modify biological pathways .

Organic Synthesis

The compound is significant in organic chemistry as a versatile building block:

- Synthesis of Methoxy Analogues : It is used to create methoxy-substituted analogues of coenzymes Q, which are essential for cellular respiration and energy production. These analogues have been studied for their potential benefits in treating metabolic disorders .

- Formylation Reactions : The compound can undergo various reactions such as formylation to produce derivatives that are useful in further synthetic applications. For instance, it has been successfully employed in synthesizing derivatives with extended hydrocarbon chains for enhanced biological activity .

Material Science

In addition to its pharmaceutical applications, 1,3-Benzodioxole-5-carboxaldehyde, 4-methoxy- is also explored in material science:

- Polymer Chemistry : Its reactivity allows it to be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Research indicates that polymers containing this compound exhibit improved performance characteristics compared to traditional materials.

Case Study 1: Antitumor Activity

A study demonstrated that derivatives synthesized from 1,3-benzodioxole-5-carboxaldehyde exhibited significant antitumor properties. In vivo tests showed that these compounds inhibited tumor growth and metastasis in mice models of breast cancer .

Case Study 2: Synthesis of Coenzyme Q Analogues

Research focused on synthesizing methoxy-substituted coenzyme Q analogues using this compound highlighted its effectiveness in producing derivatives with varying chain lengths. These analogues were found to enhance mitochondrial function and could potentially serve as therapeutic agents for mitochondrial diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacological Potency

- Cytotoxic Activity :

The 4-methoxy analog 5b (derived from chroman-4-one) exhibits 3-fold higher potency against MDA-MB-231 breast cancer cells than etoposide, a standard chemotherapeutic agent. In contrast, the 4-hydroxy analog 5a shows reduced activity, underscoring the methoxy group’s role in enhancing cytotoxicity . - Enzymatic Inhibition: In phosphomannose isomerase (PMI) inhibitors, the 4-methoxy derivative 22 (IC₅₀ = 1.8 µM) outperforms chloro- and dimethyl-substituted analogs, indicating its superior binding affinity .

Metabolic and Electronic Effects

- Electron-Donating Effects: The 4-methoxy group in thieno[2,3-b]pyridines increases electron density, enhancing interaction with hydrophobic pockets in kinase targets. This contrasts with electron-withdrawing groups (e.g., 4-CF₃), which reduce potency .

- Metabolic Stability: In doxorubicin biosynthesis, 4-methoxy-substituted intermediates (e.g., 13-deoxydaunorubicin) undergo 13-oxidation 10× faster than non-methoxy analogs, suggesting improved metabolic processing .

Notes and Limitations

- Synthetic Challenges: Dimethoxy analogs (e.g., 4,9-dimethoxy derivatives) show lower yields (30–32%) compared to mono-methoxy compounds, highlighting scalability issues .

- Mechanistic Gaps : The exact role of the 4-methoxy group in PMI inhibition remains unclear, warranting structural biology studies .

Preparation Methods

Reaction Mechanism and Conditions

-

Formylation Reagent Preparation : PCl₅ (128 mmol) is suspended in dry CH₂Cl₂, followed by the addition of ethyl formate (148 mmol). The mixture is refluxed for 4 hours to generate a reactive formylation agent.

-

Substrate Reactivity : The benzodioxole substrate (e.g., 4-methoxy-1,3-benzodioxole) is introduced, leveraging the methoxy group’s directing effects to position the aldehyde at the para position (C-5).

-

Workup : The product is isolated via distillation or column chromatography.

Key Considerations

-

Regioselectivity : The methoxy group at C-4 directs electrophilic substitution to C-5, ensuring correct aldehyde positioning.

-

Yield Optimization : Prolonged reflux (4–6 hours) improves conversion, though side reactions may occur with excess PCl₅.

Oxidation of Chloromethyl Derivatives

This two-step method involves chlorination of a methyl-substituted benzodioxole followed by oxidation to the aldehyde. Adapted from heliotropine synthesis, the process is scalable and industrially viable.

Step 1: Chlorination of 5-Methyl-4-methoxy-1,3-benzodioxole

Step 2: Oxidation of 5-Chloromethyl-4-methoxy-1,3-benzodioxole

Data Table: Oxidation Parameters and Yields

| Parameter | Value | Source |

|---|---|---|

| Temperature | 80–85°C | |

| Catalyst | Pd/C (8 wt%) | |

| Yield (Heliotropine) | 95% | |

| Scalability | Industrial (1L reactor demonstrated) |

Methylenedioxy Bridge Formation on Dihydroxy Precursors

Constructing the benzodioxole ring from dihydroxy precursors offers a route to embed the methoxy and aldehyde groups. This method, inspired by hydroxyvanillin derivatization, involves:

Synthetic Pathway

Critical Steps

Q & A

Basic: What synthetic routes are most effective for producing 1,3-Benzodioxole-5-carboxaldehyde, 4-methoxy-?

Methodological Answer:

The synthesis typically involves formylation or oxidation strategies. For example, Friedel-Crafts formylation of 4-methoxy-1,3-benzodioxole derivatives under controlled acidic conditions (e.g., using POCl₃/DMF) can yield the aldehyde group at the 5-position. Alternatively, selective oxidation of a methyl group (e.g., using MnO₂ or CrO₃) in precursors like 4-methoxy-5-methyl-1,3-benzodioxole may be employed. Key considerations include protecting the methoxy group during reactions to prevent demethylation and optimizing reaction temperatures (e.g., 0–25°C) to minimize side products .

Basic: How should researchers validate the purity and structural integrity of this compound?

Methodological Answer:

Use a combination of analytical techniques:

- GC-MS (Gas Chromatography-Mass Spectrometry): Compare retention times and fragmentation patterns with NIST library data (e.g., for related benzodioxole derivatives) .

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aldehyde protons at δ 9.8–10.2 ppm) and cross-validate with DEPT or HSQC experiments .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal analysis can resolve bond angles and torsional strain in the benzodioxole ring .

Advanced: How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can model electronic properties:

- Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., aldehyde carbon as an electrophilic hotspot).

- Simulate reaction pathways for nucleophilic attack (e.g., by amines or Grignard reagents) to predict activation energies and intermediates.

- Compare HOMO-LUMO gaps with experimental UV-Vis spectra to validate computational models .

Advanced: How to resolve contradictions in reported spectroscopic data (e.g., NMR shifts) across studies?

Methodological Answer:

- Cross-reference with NIST Chemistry WebBook or CAS Common Chemistry for standardized data .

- Use solvent correction factors (e.g., DMSO vs. CDCl₃) and internal standards (e.g., TMS) to reconcile shifts.

- Perform variable-temperature NMR to assess conformational dynamics that may cause discrepancies .

- Validate with 2D NMR techniques (e.g., COSY, NOESY) to confirm coupling constants and spatial interactions .

Advanced: What in vitro models are suitable for studying its biological activity?

Methodological Answer:

- Enzyme Inhibition Assays : Screen against cytochrome P450 isoforms (e.g., CYP3A4) due to structural similarity to benzodioxole-containing inhibitors. Use fluorogenic substrates and monitor IC₅₀ values .

- Cell Viability Assays : Test cytotoxicity in cancer cell lines (e.g., MCF-7) using MTT or resazurin-based protocols. Include controls for aldehyde-related oxidative stress .

- Receptor Binding Studies : Radioligand displacement assays (e.g., for serotonin receptors) to explore CNS activity, given the benzodioxole moiety’s prevalence in neuroactive compounds .

Advanced: How can thermodynamic properties (e.g., solubility, stability) be experimentally determined?

Methodological Answer:

- Solubility : Use shake-flask method with HPLC quantification in solvents (e.g., DMSO, ethanol) at 25°C and 37°C. Adjust pH to simulate physiological conditions .

- Thermal Stability : Perform DSC/TGA (Differential Scanning Calorimetry/Thermogravimetric Analysis) to identify decomposition temperatures and phase transitions.

- Hydrolytic Stability : Monitor aldehyde oxidation in aqueous buffers (pH 4–9) via UV-Vis spectroscopy, tracking absorbance at 280 nm .

Advanced: What strategies optimize substituent effects for structure-activity relationship (SAR) studies?

Methodological Answer:

- Analog Synthesis : Replace the methoxy group with halogens (e.g., Cl, F) or alkyl chains to assess electronic/steric effects. Use Suzuki coupling for aryl modifications .

- Molecular Docking : Model interactions with target proteins (e.g., kinases) using AutoDock Vina. Prioritize analogs with improved binding energies.

- Comparative Bioassays : Test derivatives in parallel for IC₅₀ shifts. Correlate substituent Hammett constants (σ) with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.